molecular formula C15H18ClN B1471510 Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride CAS No. 1864062-90-7

Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride

Cat. No. B1471510
CAS RN: 1864062-90-7
M. Wt: 247.76 g/mol
InChI Key: ACITXWMJBNGFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride (CBMA-HCl) is an important chemical compound used in a variety of scientific applications. It is a cyclic amine hydrochloride, which is a derivative of naphthalene and is used as a ligand in coordination chemistry. CBMA-HCl is a versatile compound that has been used in various fields such as pharmaceuticals, biochemistry, and materials science.

Scientific Research Applications

Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride has a wide range of scientific research applications. In pharmaceuticals, it is used as a ligand in coordination chemistry to form complexes with metals and other compounds. In biochemistry, it is used as a reagent in enzymatic reactions and as a catalyst in organic synthesis. In materials science, it is used as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride is not fully understood. It is believed that the molecule binds to metal ions, forming a complex that can then interact with other molecules. This interaction can affect the structure and activity of the molecules, which can have an effect on their biochemical and physiological properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride are not fully understood. It is believed that the molecule binds to metal ions, forming a complex that can then interact with other molecules. This interaction can affect the structure and activity of the molecules, which can have an effect on their biochemical and physiological properties. It is also thought that Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride may have an effect on the immune system and may be able to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride in laboratory experiments include its low cost and its versatility. It is a relatively simple compound to synthesize and can be used in a variety of applications. However, there are some limitations to using Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain applications. Additionally, the mechanism of action is not fully understood, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride. One direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done on its use in pharmaceuticals, biochemistry, and materials science. Additionally, studies could be conducted to explore the potential therapeutic applications of Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride, such as its use in cancer treatment. Finally, research could be conducted to explore the potential for using Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride as a catalyst for organic synthesis.

properties

IUPAC Name

cyclobutyl(naphthalen-1-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c16-15(12-7-3-8-12)14-10-4-6-11-5-1-2-9-13(11)14;/h1-2,4-6,9-10,12,15H,3,7-8,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACITXWMJBNGFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=CC3=CC=CC=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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